ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused to a pyrazine ring, forming a pyrazolo[1,5-a]pyrazine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Formation of the Pyrazine Ring: The pyrazine ring can be constructed via cyclization reactions involving diamines and dicarbonyl compounds.
Fusion of Rings: The pyrazole and pyrazine rings are fused together through cyclization reactions, often involving intramolecular cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive scaffold.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar scaffold and exhibit various biological activities.
Imidazo[1,2-a]pyridines: Another class of nitrogen-containing heterocycles with valuable applications in medicinal chemistry.
Uniqueness
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific structural features and potential for diverse biological activities. Its fused ring system and functional groups make it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
ethyl (7S)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m0/s1 |
InChI Key |
IMVOMKYLISJDLB-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C1=NN2[C@H](CNC(=O)C2=C1)C |
Canonical SMILES |
CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C |
Origin of Product |
United States |
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